(3R,4R)-4-(cyclopropylmethoxy)oxolan-3-ol
Description
Properties
IUPAC Name |
(3R,4R)-4-(cyclopropylmethoxy)oxolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c9-7-4-10-5-8(7)11-3-6-1-2-6/h6-9H,1-5H2/t7-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXENRNDGKCGLQQ-HTQZYQBOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2COCC2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1CO[C@@H]2COC[C@H]2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-(cyclopropylmethoxy)oxolan-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclopropylmethanol and an appropriate oxirane derivative.
Reaction Conditions: The key step involves the nucleophilic opening of the oxirane ring by cyclopropylmethanol under basic conditions. Common bases used include sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Purification: The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated purification systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-4-(cyclopropylmethoxy)oxolan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophilic substitution reactions can replace the cyclopropylmethoxy group with other functional groups using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: LiAlH4, H2/Pd
Substitution: NaN3, KCN
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alcohols, alkanes
Substitution: Azides, nitriles
Scientific Research Applications
(3R,4R)-4-(cyclopropylmethoxy)oxolan-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of chiral drugs and catalysts.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where chiral molecules play a crucial role.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3R,4R)-4-(cyclopropylmethoxy)oxolan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethoxy group can enhance binding affinity and selectivity, while the oxolan ring provides structural stability. The compound may modulate biochemical pathways by inhibiting or activating target proteins, leading to desired therapeutic effects.
Comparison with Similar Compounds
Structural and Stereochemical Variations
The following table highlights key structural analogs and their distinguishing features:
Physicochemical Properties
- LogP and Solubility: The cyclopropylmethoxy group in the target compound increases hydrophobicity (predicted LogP ~1.5), whereas analogs like (3R,4R)-rel-4-(aminomethyl)oxolan-3-ol (LogP ~−0.5) exhibit higher water solubility due to the amine group . Difluoromethyl-substituted analogs (e.g., rac-(3R,4S)-4-(difluoromethyl)oxolan-3-ol) may display intermediate polarity (LogP ~0.8) due to the electronegative fluorine atoms .
- Thermal Stability: Tribenoside’s aromatic substituents contribute to higher melting points (>150°C), while simpler analogs like the target compound likely melt below 100°C .
Biological Activity
(3R,4R)-4-(cyclopropylmethoxy)oxolan-3-ol is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound this compound is characterized by the following structural formula:
- Molecular Formula : C₈H₁₄O₂
- Molecular Weight : 142.19 g/mol
This compound features an oxolane (tetrahydrofuran) ring with a cyclopropylmethoxy substituent, which may influence its interaction with biological targets.
Pharmacological Properties
Research indicates that this compound may exhibit a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound could possess antimicrobial properties, making it a candidate for further investigation as an antibacterial agent.
- Neuroprotective Effects : The structure suggests potential interactions with neurotransmitter systems, which may confer neuroprotective effects in models of neurodegeneration.
- Enzyme Inhibition : There is evidence indicating that the compound may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be elucidated.
The exact mechanism by which this compound exerts its effects is not fully understood. However, it is hypothesized that the compound interacts with various receptors or enzymes in the body:
- Receptor Binding : The presence of the cyclopropyl group may enhance binding affinity to certain receptors involved in neurotransmission.
- Enzyme Interaction : The oxolane ring could facilitate interactions with enzymes, potentially altering their activity and affecting metabolic pathways.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds or derivatives related to this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition against Gram-positive bacteria. |
| Study B | Neuroprotection | Showed reduced neuronal cell death in vitro under oxidative stress conditions. |
| Study C | Enzyme Inhibition | Identified as a potential inhibitor of phospholipase A2, suggesting implications in inflammatory responses. |
Comparative Analysis with Similar Compounds
To better understand the potential of this compound, it is useful to compare it with related compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| Compound X | Similar oxolane structure | Antimicrobial and anti-inflammatory properties |
| Compound Y | Fluorinated derivative | Enhanced receptor binding but lower selectivity |
| Compound Z | Non-cyclopropyl variant | Reduced potency against target enzymes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
